

# Foundational Analysis: Molecular Structure and Electronic Environment

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **2-Chloro-4-iodo-6-methylphenol**

Cat. No.: **B1489968**

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The unequivocal identification of a molecule begins with a thorough understanding of its structure. **2-Chloro-4-iodo-6-methylphenol** is a substituted aromatic ring with five distinct non-hydrogen substituents: a hydroxyl group (-OH), a methyl group (-CH<sub>3</sub>), a chlorine atom (-Cl), and an iodine atom (-I). Each of these groups exerts a unique electronic influence (both inductive and resonance effects) on the aromatic ring, which is fundamental to interpreting the resulting spectral data.

The IUPAC name for this compound is **2-chloro-4-iodo-6-methylphenol**.<sup>[1]</sup> Its molecular formula is C<sub>7</sub>H<sub>6</sub>ClIO, yielding a molecular weight of approximately 268.48 g/mol .<sup>[1][2]</sup>

To facilitate discussion, the atoms in the molecule are numbered as shown in the diagram below.

Caption: Numbering scheme for **2-Chloro-4-iodo-6-methylphenol**.

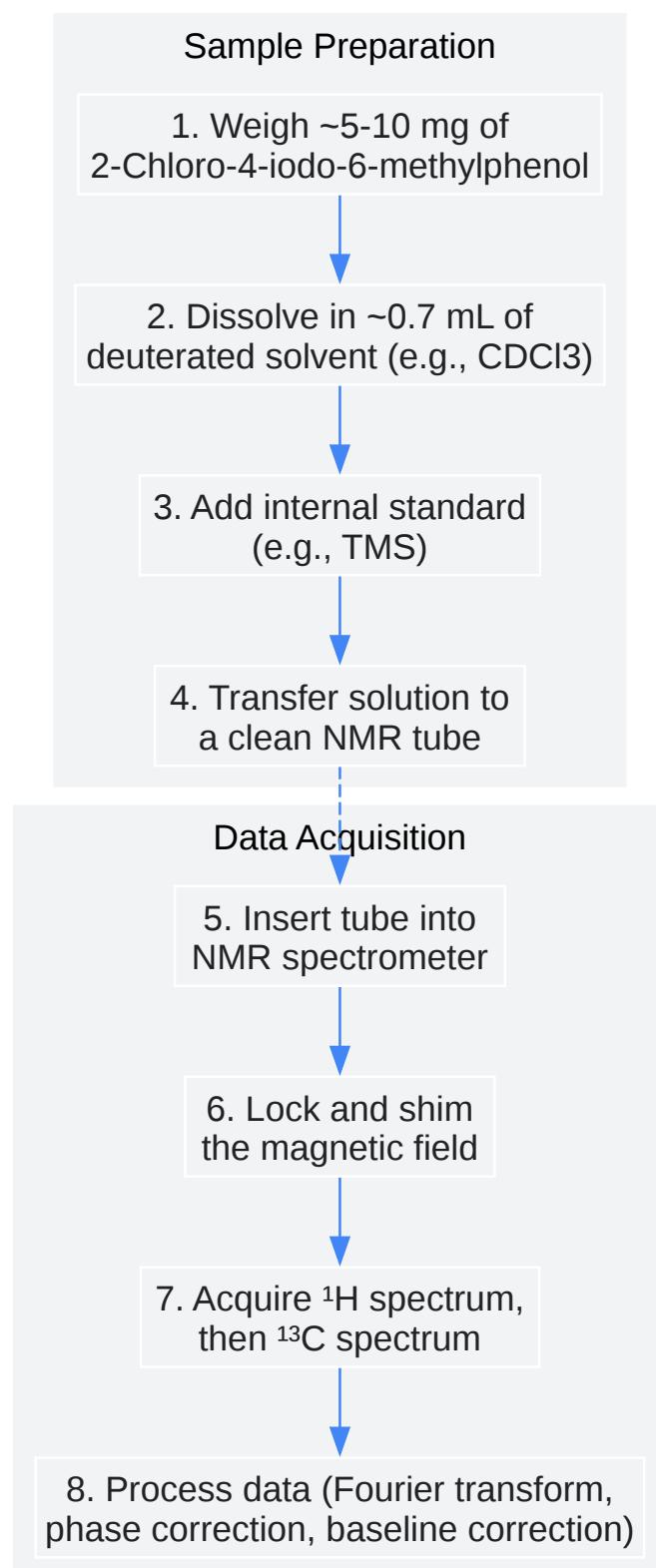
## Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. The choice of solvent is critical; deuterated chloroform (CDCl<sub>3</sub>) is a common choice for many organic compounds due to its excellent dissolving power and ease of removal.<sup>[3]</sup> However, for phenols, the hydroxyl proton signal can be broad and its chemical shift variable.

Deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>) is often an excellent alternative as it forms a hydrogen bond with the phenolic proton, resulting in a sharper, more defined signal.[3]

## General Experimental Protocol: NMR Sample Preparation and Acquisition

The integrity of NMR data is contingent upon a meticulous experimental approach. The following protocol ensures high-quality, reproducible results.

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Caption: Standard workflow for NMR data acquisition.

## <sup>1</sup>H NMR Spectral Analysis (Predicted)

Based on the structure, we can predict the proton NMR spectrum. The molecule has three distinct types of protons: two aromatic protons, a methyl group, and a hydroxyl proton.

- **Aromatic Protons (H3 & H5):** These two protons are not chemically equivalent. H3 is ortho to a chlorine and meta to an iodine atom. H5 is ortho to a methyl group and meta to the same iodine atom. They will appear as distinct signals, likely as doublets due to coupling with each other (a small meta-coupling,  $J \approx 2-3$  Hz). The electron-withdrawing nature of the iodine and chlorine atoms will deshield these protons, shifting them downfield.
- **Methyl Protons (-CH<sub>3</sub>):** The three protons of the methyl group are equivalent and will appear as a single sharp peak (a singlet), as there are no adjacent protons to couple with.
- **Hydroxyl Proton (-OH):** The chemical shift of the phenolic proton is highly dependent on solvent, concentration, and temperature. It will appear as a broad singlet. In a non-hydrogen bonding solvent like CDCl<sub>3</sub>, its position is less predictable. Adding a drop of D<sub>2</sub>O would cause this peak to disappear, a classic method for identifying exchangeable protons.[4]

Table 1: Predicted <sup>1</sup>H NMR Data for **2-Chloro-4-iodo-6-methylphenol**

Proton Assignment	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Rationale
H3	7.4 - 7.6	Doublet (d)	1H	Deshielded by adjacent I and Cl atoms.
H5	7.0 - 7.2	Doublet (d)	1H	Less deshielded than H3.
-OH	5.0 - 6.0 (variable)	Broad Singlet (br s)	1H	Exchangeable proton, position is solvent-dependent.
-CH <sub>3</sub> (C7)	2.2 - 2.4	Singlet (s)	3H	Typical range for an aryl methyl group.

Note: Predictions are based on standard chemical shift values and data from analogous compounds like 2-chloro-4-methylphenol and other halophenols.[\[5\]](#)[\[6\]](#)

## <sup>13</sup>C NMR Spectral Analysis (Predicted)

The molecule has 7 carbon atoms, all in unique chemical environments, which should result in 7 distinct signals in the <sup>13</sup>C NMR spectrum.

- Aromatic Carbons (C1-C6): The chemical shifts are heavily influenced by the substituents.
  - C1 (ipso-OH): Strongly deshielded by the attached oxygen, appearing furthest downfield in the aromatic region.
  - C2 (ipso-Cl) & C4 (ipso-I): The chemical shifts of carbons bonded to halogens are complex. Chlorine causes a downfield shift, while the heavy iodine atom can cause an upfield shift (the "heavy atom effect").
  - C6 (ipso-CH<sub>3</sub>): The carbon bearing the methyl group will be downfield.

- C3 & C5: These carbons, bonded to hydrogen, will be influenced by their neighbors and appear in the typical aromatic region.
- Methyl Carbon (C7): This aliphatic carbon will appear significantly upfield, characteristic of  $sp^3$  hybridized carbons.

Table 2: Predicted  $^{13}\text{C}$  NMR Data for **2-Chloro-4-iodo-6-methylphenol**

Carbon Assignment	Predicted Chemical Shift ( $\delta$ , ppm)	Rationale
C1	150 - 155	Ipso-carbon attached to the electronegative -OH group.
C2	128 - 133	Ipso-carbon attached to Cl.
C3	138 - 142	Deshielded by adjacent iodine.
C4	85 - 95	Ipso-carbon attached to I; significant heavy-atom shielding effect.
C5	130 - 135	Aromatic CH.
C6	125 - 130	Carbon bearing the methyl group.
C7	16 - 20	Aliphatic methyl carbon.

Note: Predictions are based on established principles and spectral data for related structures like phenol and substituted chlorophenols.[\[7\]](#)[\[8\]](#)

## Mass Spectrometry (MS) Analysis

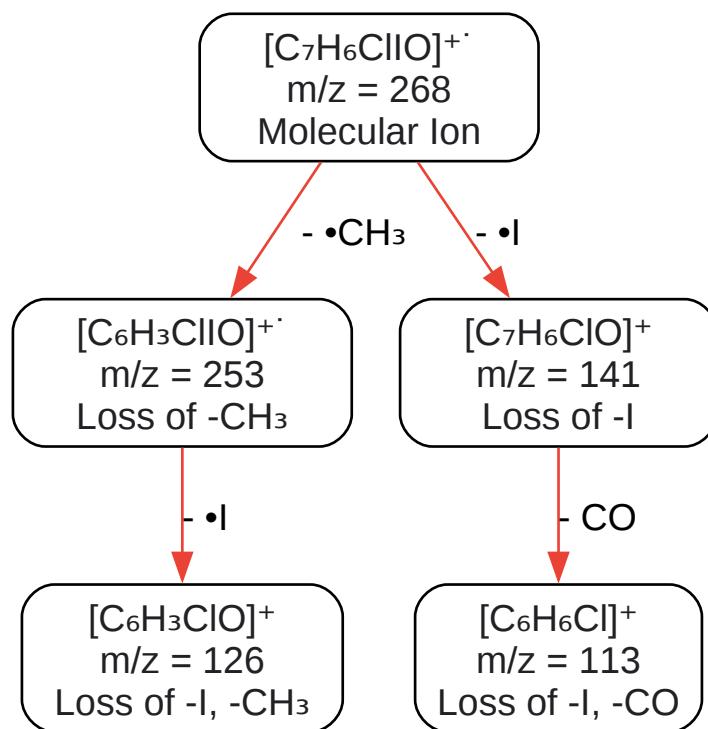
Mass spectrometry provides crucial information about a molecule's mass and fragmentation pattern, confirming its molecular weight and offering clues to its structure.[\[9\]](#) Electron Ionization (EI) is a common technique that generates a molecular ion and characteristic fragment ions.

## Analysis of the Molecular Ion

The exact mass of **2-Chloro-4-iodo-6-methylphenol** ( $C_7H_6ClIO$ ) is 267.91519 Da.<sup>[1]</sup> The mass spectrum will show a molecular ion peak ( $[M]^+$ ) at  $m/z$  268. A key feature will be the isotopic pattern caused by chlorine. Chlorine has two stable isotopes:  $^{35}Cl$  (~75.8%) and  $^{37}Cl$  (~24.2%). This results in a characteristic  $[M+2]^+$  peak that is approximately one-third the intensity of the  $[M]^+$  peak, providing definitive evidence for the presence of a single chlorine atom.

## Predicted Fragmentation Pathway

Phenolic compounds exhibit characteristic fragmentation patterns in EI-MS.<sup>[10][11]</sup> For **2-Chloro-4-iodo-6-methylphenol**, the primary fragmentation events are expected to involve the loss of substituents and cleavage of the aromatic ring.



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Caption: Predicted major fragmentation pathways in EI-MS.

Table 3: Predicted Key Fragments in the Mass Spectrum

m/z Value	Proposed Fragment	Fragmentation Pathway
268/270	$[C_7H_6ClO]^{+}\cdot$	Molecular ion ( $[M]^{+}$ , $[M+2]^{+}$ )
253/255	$[C_6H_3ClO]^{+}\cdot$	Loss of a methyl radical ( $-\cdot CH_3$ ) from $[M]^{+}$
141/143	$[C_7H_6ClO]^{+}$	Loss of an iodine radical ( $-\cdot I$ ) from $[M]^{+}$
126/128	$[C_6H_3ClO]^{+}$	Loss of a methyl radical from the m/z 141 fragment
113/115	$[C_6H_6Cl]^{+}$	Loss of carbon monoxide (CO) from the m/z 141 fragment

## Conclusion

The structural elucidation of **2-Chloro-4-iodo-6-methylphenol** is robustly achieved through the combined application of NMR and MS. The predicted  $^1H$  and  $^{13}C$  NMR spectra provide a detailed map of the carbon-hydrogen framework, with chemical shifts and coupling patterns reflecting the distinct electronic environments created by the halogen, methyl, and hydroxyl substituents. Mass spectrometry confirms the molecular weight via the molecular ion and its characteristic chlorine isotope pattern, while the fragmentation pattern provides corroborating structural evidence. This guide serves as a comprehensive reference for the anticipated spectral characteristics of this molecule, empowering researchers to confidently identify and characterize it in complex research and development workflows.

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